molecular formula C7H4ClNO3S B15336841 Benzo[d]oxazole-7-sulfonyl Chloride

Benzo[d]oxazole-7-sulfonyl Chloride

Cat. No.: B15336841
M. Wt: 217.63 g/mol
InChI Key: UMTOBARUDRSVJT-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-7-sulfonyl Chloride is a heterocyclic sulfonyl chloride derivative characterized by a fused benzene and oxazole ring system with a sulfonyl chloride (-SO₂Cl) functional group at the 7-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide or sulfonate groups into target molecules, particularly in pharmaceuticals and agrochemicals. Its structure imparts both aromatic stability and electrophilic reactivity, making it valuable for selective derivatization reactions.

Properties

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)12-4-9-5/h1-4H

InChI Key

UMTOBARUDRSVJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazole-7-sulfonyl Chloride typically involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. One common method includes the use of polyphosphoric acid (PPA) as both a catalyst and solvent . The reaction conditions often involve heating the mixture to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-7-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like pyridine and solvents such as tetrahydrofuran (THF). Reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted benzoxazoles and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-7-sulfonyl Chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Benzo[d]oxazole-7-sulfonyl Chloride vs. Benzoyl Chloride (C₇H₅OCl)

Structural Differences :

  • Benzoyl Chloride : An acyl chloride (Ph-CO-Cl) lacking the oxazole ring and sulfonyl group.
  • This compound : Contains a fused oxazole ring and sulfonyl chloride group, enhancing steric hindrance and directing reactivity toward sulfonylation.

Hazard Profile :

  • Benzoyl Chloride : Highly corrosive (DOT Hazard Class 8), combustible, and releases HCl fumes upon hydrolysis .
  • This compound : Expected to share corrosivity due to the -SO₂Cl group, though specific hazard data are unavailable.
This compound vs. Benzo(a)pyrene (C₂₀H₁₂)

Structural and Functional Contrasts :

  • Benzo(a)pyrene: A polycyclic aromatic hydrocarbon (PAH) with five fused benzene rings, known for environmental persistence and carcinogenicity .

Physicochemical Properties :

Property Benzo(a)pyrene This compound (Inferred)
Molecular Weight 252.31 g/mol ~215.64 g/mol (estimated)
State at 25°C Solid Likely liquid or low-melting solid
Reactivity Chemically inert Highly reactive (electrophilic sulfonyl group)
Environmental Fate Persistent, bioaccumulative Likely hydrolyzes rapidly in aqueous media

Key Research Findings and Limitations

  • Synthetic Utility : this compound’s sulfonyl group offers regioselective reactivity absent in Benzoyl Chloride, enabling complex molecule assembly.
  • Hazard Gaps : While Benzoyl Chloride’s hazards are well-documented (e.g., corrosivity, flammability) , similar data for this compound require experimental validation.
  • Environmental Impact : Unlike Benzo(a)pyrene, which accumulates in ecosystems , sulfonyl chlorides typically hydrolyze to less toxic sulfonic acids.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzo[d]oxazole-7-sulfonyl Chloride, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution of a pre-formed benzoxazole scaffold. For example, sulfonylation at the 7-position may involve reacting benzoxazole derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Solvent-free conditions with potassium carbonate, as demonstrated in benzoxazole derivative syntheses , can improve yields by reducing hydrolysis. Proper stoichiometric ratios (e.g., 1:1.2 for benzoxazole to sulfonating agent) and inert atmospheres (N₂/Ar) are critical to prevent moisture-induced degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride signals (distinctive splitting patterns). FT-IR confirms the S=O stretch (~1360–1180 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion verification, while X-ray crystallography (if crystals are obtainable) resolves structural ambiguities .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer: Store under anhydrous conditions (desiccated environment, sealed with molecular sieves) at 2–8°C. Use glassware dried at 120°C and syringes purged with inert gas for aliquoting. Conduct reactions in moisture-free solvents (e.g., dry DCM or THF) and monitor humidity levels (<10% RH) using in-line sensors .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during reactions?

  • Methodological Answer: Employ Schlenk-line techniques or gloveboxes to exclude moisture. Add molecular sieves (3Å) to reaction mixtures to sequester trace water. For aqueous workups, use ice-cold quenching (e.g., saturated NaHCO₃) to minimize contact time. In situ monitoring via Raman spectroscopy can track hydrolysis by-products (e.g., sulfonic acids) .

Q. How can computational methods predict reactivity patterns in nucleophilic substitutions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonyl chloride reactions. Parameters like Fukui indices identify electrophilic centers, while solvent effects (PCM models) predict regioselectivity in polar aprotic solvents. Compare computed activation energies with experimental kinetic data to validate mechanisms .

Q. How to resolve contradictions in reported reaction outcomes with different coupling agents?

  • Methodological Answer: Systematic screening of coupling agents (e.g., DCC vs. EDC·HCl) under standardized conditions (solvent, temperature) can identify optimal reagents. For example, EDC·HCl may reduce racemization in peptide couplings but require HOAt as an additive. Analyze by-products via HPLC-MS to determine if side reactions (e.g., sulfonamide dimerization) are reagent-specific .

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